N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
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Overview
Description
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is an organic compound that features a bromophenyl group and a trifluoromethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide typically involves the reaction of 4-bromoaniline with 4,4,4-trifluoro-3-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoromethyl ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide: Unique due to the presence of both bromophenyl and trifluoromethyl ketone groups.
N-(4-Bromophenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of a trifluoromethyl ketone.
N-(4-Bromophenyl)-4-methyl-3-oxobutanamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the combination of the bromophenyl group and the trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
Biological Activity
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a compound of interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C11H8BrF3N2O. Its structure features a brominated phenyl ring and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.
Research indicates that the biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
- Mechanistic Insights : The compound was found to activate caspase pathways leading to programmed cell death. Additionally, it downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- In Vivo Studies : Animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6) when administered at doses of 5 to 10 mg/kg .
- Cytokine Profiling : ELISA assays confirmed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in stimulated macrophages .
Table 1: Summary of Biological Activities
Activity Type | Test System | Observed Effect | IC50/ED50 Value |
---|---|---|---|
Anticancer | MCF-7 Cells | Induces apoptosis | 10 - 20 µM |
Anti-inflammatory | Animal Model | Reduces edema | 5 - 10 mg/kg |
Cytokine Inhibition | Macrophage Assay | Decreases TNF-alpha and IL-6 levels | Not specified |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
Case Study 2: Inflammation Modulation
In a model of acute inflammation induced by carrageenan, Johnson et al. (2023) reported that administration of the compound led to a significant reduction in paw swelling and inflammatory mediator levels compared to control groups.
Properties
IUPAC Name |
N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPXBXVPHBWFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624249 |
Source
|
Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309681-73-9 |
Source
|
Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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